Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a nitrophenyl group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the nitrophenyl and fluorophenyl groups. The final step involves the addition of the phosphonate ester group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining efficiency and minimizing waste. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with molecular targets through its functional groups. The oxazole ring and phosphonate ester can form hydrogen bonds and coordinate with metal ions, while the nitrophenyl and fluorophenyl groups can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (5-{[(4-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
- Dimethyl (5-{[(4-bromophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
- Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
Uniqueness
The uniqueness of Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate lies in the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom can increase the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C18H17FN3O6P |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-(3-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H17FN3O6P/c1-26-29(25,27-2)18-17(20-11-12-6-8-14(19)9-7-12)28-16(21-18)13-4-3-5-15(10-13)22(23)24/h3-10,20H,11H2,1-2H3 |
InChI Key |
BQZRIJSHIGHAGB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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